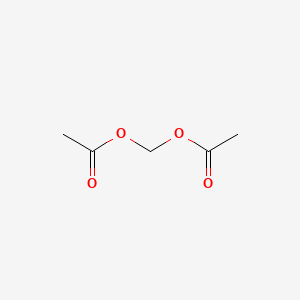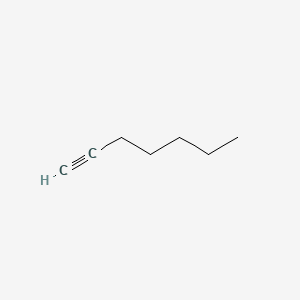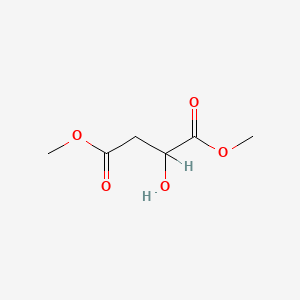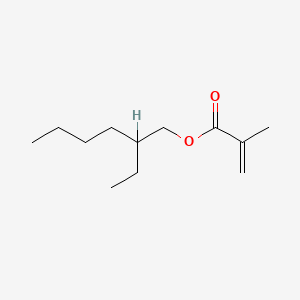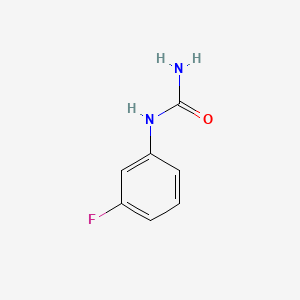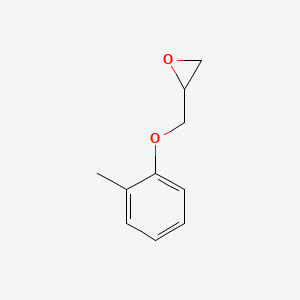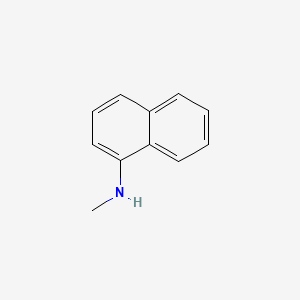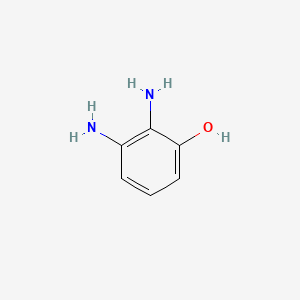
2,3-Diaminophenol
Overview
Description
2,3-Diaminophenol (2,3-DAP) is an organic compound belonging to the class of aminophenols. It is an important intermediate in the synthesis of various dyes, pharmaceuticals and other organic compounds. It is also used as an antioxidant, corrosion inhibitor and catalyst in various industrial applications. The synthesis of 2,3-DAP is relatively simple and can be carried out in a variety of ways. In
Scientific Research Applications
Electropolymerization
2,3-Diaminophenol has been explored for its role in electropolymerization. Valle et al. (2000) determined the optimal conditions for electrosynthesizing poly(this compound) through electro-oxidation of the monomer. This research is significant for understanding the electrochemical properties of this compound and its potential applications in polymer science (Valle, Silva, Diaz, Bodini, & Gargallo, 2000).
Fluorescent Probe for Copper Ion Detection
Udhayakumari et al. (2014) developed a highly fluorescent probe based on 2,3-diaminophenazine, a derivative of this compound, for selective detection of Cu2+ ions in aqueous media. This discovery is crucial for environmental and biological systems monitoring, showcasing this compound's application in chemical sensing and bio-imaging (Udhayakumari, Velmathi, Sung, & Wu, 2014).
Lactide Polymerization Catalysts
Research by Osten et al. (2012) highlighted the use of functionalized diaminophenols as ligands for indium catalysts in lactide polymerization. This study demonstrates this compound's relevance in polymer chemistry, particularly in creating eco-friendly bioplastics (Osten, Yu, Duffy, Lagaditis, Yu, Wallis, & Mehrkhodavandi, 2012).
Rhenium(V)-Imido Complex Formation
Bandoli et al. (1998) studied the reactivity of [Re≡O]3+ core towards aromatic 1,2-diamines, including this compound. Their findings contribute to our understanding of metal-ligand interactions, which are fundamental in coordination chemistry and catalysis (Bandoli, Gerber, Perils, & Preez, 1998).
Schiff Base Complexes
Ourari et al. (2006) synthesized Schiff base complexes derived from this compound. This research opens avenues in developing metal complexes with potential applications in medicinal chemistry and catalysis (Ourari, Ouari, Moumeni, Sibous, Bouet, & Khan, 2006).
Hydroxyl Radical Determination
Fang, Deng, and Huang (2009) utilized 2,3-diaminophenazine, derived from this compound, to determine hydroxyl radicals in a Fenton system. This approach is critical in environmental and analytical chemistry for monitoring reactive oxygen species (Fang, Deng, & Huang, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
2,3-Diaminophenol is an aromatic diamine that forms complexes with Pd(II) and Pt(II) . The primary targets of this compound are these metal ions, which play a crucial role in various biochemical reactions.
Mode of Action
The compound interacts with its targets (Pd(II) and Pt(II)) through the formation of complexes . This interaction results in changes in the chemical structure and properties of the targets, thereby influencing their function in biochemical reactions.
Biochemical Pathways
It is known to react with 2,4-pentanedione to yield the corresponding benzo[b][1,4]diazepinium salts . This suggests that it may be involved in the modification of biochemical pathways related to these compounds.
Pharmacokinetics
Its physicochemical properties suggest that it has high gi absorption . Its lipophilicity (Log Po/w) is 0.47 , which may influence its distribution and bioavailability in the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown. It is known to react with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical schiff base . This suggests that it may have a role in the synthesis of these compounds, which could have various biological effects.
Biochemical Analysis
Biochemical Properties
2,3-Diaminophenol interacts with various enzymes, proteins, and other biomolecules. It reacts with 2,4-pentanedione to yield the corresponding benzo[b][1,4]diazepinium salts . Additionally, it reacts with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical Schiff base .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the formation of Pd(II) and Pt(II) complexes . It also participates in the formation of benzo[b][1,4]diazepinium salts and unsymmetrical Schiff base .
Properties
IUPAC Name |
2,3-diaminophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAXITAPTVOLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975046 | |
| Record name | 2,3-Diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59649-56-8 | |
| Record name | 2,3-Diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Diaminophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,3-diaminophenol commonly used for in research?
A1: this compound is a versatile compound often employed in research for synthesizing various materials and complexes. One prominent application is its use as a monomer in electropolymerization to create poly(this compound). This polymer exhibits promising electrical conductivity, making it interesting for applications in materials science. [] Additionally, it serves as a building block for creating ligands, such as unsymmetrical tetradentate Schiff-base ligands. These ligands are particularly valuable for forming complexes with metals like iron(III) and cobalt(II), which are studied for their potential in mimicking the activity of enzymes like cytochrome P450. []
Q2: Can you provide some information on the structural characterization of this compound?
A2: this compound has the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol. While the provided research excerpts don't delve into detailed spectroscopic data, its structure can be inferred from its reactions and derivatives. It features a benzene ring with two amino groups (-NH2) at positions 2 and 3 and a hydroxyl group (-OH) at position 1.
Q3: How does the structure of this compound relate to its ability to form complexes with metals?
A3: The structure of this compound is key to its metal-complexing ability. The two amino groups and the hydroxyl group can act as electron-donating sites, readily coordinating to metal ions. [] This ability is enhanced when this compound reacts to form Schiff-base ligands, creating a tetradentate structure that can bind even more effectively to metal centers. []
Q4: Are there any studies on how modifying the this compound structure affects its properties?
A4: Yes, there have been investigations into the effects of modifying the this compound structure. For instance, researchers have explored substituting the benzene ring with various groups when forming benzo-2,1,3-thiadiazoles and benzo-2,1,3-selenadiazoles. [] These structural changes were found to impact the antifungal activity and toxicity of the resulting compounds, highlighting the significance of structure-activity relationships in drug discovery.
Q5: What analytical techniques are commonly used to study this compound and its derivatives?
A5: Several analytical methods are employed to characterize and quantify this compound and its derivatives. Electrochemical techniques, such as cyclic voltammetry, are used to study the redox behavior of this compound and its metal complexes. [] Spectroscopic techniques like UV-vis and FTIR are helpful for structural characterization and investigating properties of polymers derived from this compound. [] In the case of analyzing hair dyes, researchers have employed Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-ESI MS/MS) for the identification and quantification of diaminophenols, including this compound. []
Q6: Has the use of this compound in applications like hair dyes raised any safety concerns?
A6: The use of certain diaminophenols, including potentially this compound, in hair dyes has been a subject of regulatory scrutiny due to potential health concerns. While the provided research doesn't elaborate on specific toxicological data for this compound, the development of sensitive analytical methods like UPLC-ESI MS/MS [] highlights the importance of monitoring and regulating these compounds in consumer products. This suggests a need for further research to comprehensively assess the safety profile of this compound and ensure its safe use in various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

